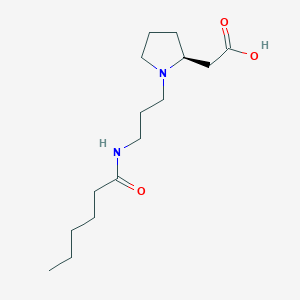![molecular formula C48H94NO8P B1263717 1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263717.png)
1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 40:1 in which the acyl groups specified at positions 1 and 2 are eicosanoyl and (11Z)-eicosenoyl respectively. It derives from an icosanoic acid and an (11Z)-icos-11-enoic acid.
Aplicaciones Científicas De Investigación
Raman Spectroscopic Study
A study by McCarthy, Huang, and Levin (2000) utilized Raman spectroscopy to investigate polycrystalline lipid samples, including variants of 1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine. This research focused on understanding acyl chain packing order-disorder characteristics and potential bilayer cluster formation in these lipids. This approach enabled a detailed evaluation of molecular properties, crucial for understanding lipid behaviors in biological systems (McCarthy, Huang, & Levin, 2000).
Interaction with Hepatitis G Virus Peptide
Sanchez-Martin et al. (2010) studied the interaction of E1(145-162) hepatitis G virus peptide with various phospholipids, including variants of this compound. This work, using Langmuir monolayer and surface adsorption studies, provided insights into the biophysical interactions between viral peptides and lipid membranes, which is significant for understanding viral mechanisms and designing antiviral strategies (Sanchez-Martin et al., 2010).
Monolayer Interactions with Ozone
Research by Lai, Yang, and Finlayson-Pitts (1994) focused on the interaction of monolayers of unsaturated phosphocholines, including this compound, with ozone. This study is critical for understanding the chemical behavior of lipid monolayers in atmospheric chemistry and potential environmental impacts (Lai, Yang, & Finlayson-Pitts, 1994).
Analysis of Phosphatidylcholine Hydrolysis Products
Kiełbowicz et al. (2012) developed a method for analyzing the hydrolysis products of phosphatidylcholine, including this compound. This analytical approach is crucial for monitoring the acyl migration process in phospholipids, which has applications in lipid chemistry and biochemistry (Kiełbowicz et al., 2012).
Role in Cellular Targeting
Potier et al. (2011) investigated the interaction of edelfosine, a phospholipid, with plasma membrane ion channels. Their study provides insights into how lipid molecules, like this compound, can interact with cellular components, influencing cell function and signaling pathways (Potier et al., 2011).
Propiedades
Fórmula molecular |
C48H94NO8P |
|---|---|
Peso molecular |
844.2 g/mol |
Nombre IUPAC |
[(2R)-3-icosanoyloxy-2-[(Z)-icos-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H94NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,46H,6-20,22,24-45H2,1-5H3/b23-21-/t46-/m1/s1 |
Clave InChI |
BUESVEVOCVSHOF-CRPILRSJSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC=CCCCCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



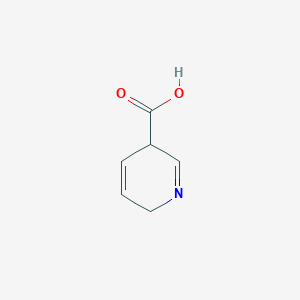
![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide](/img/structure/B1263635.png)
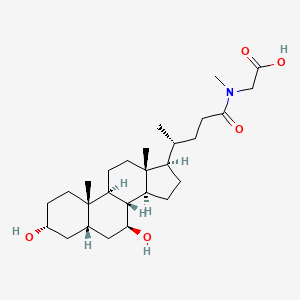

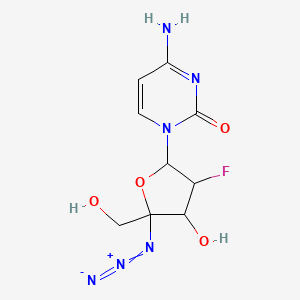
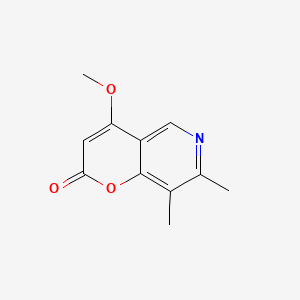
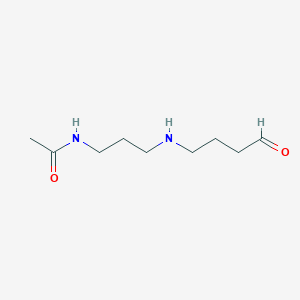
![3-O-[(2E)-2-methylicos-2-enoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1263643.png)





